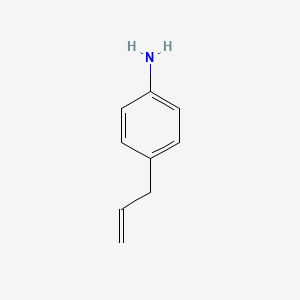

4-(Prop-2-en-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Prop-2-en-1-yl)aniline” is a chemical compound . It’s also known as an ortho-substituted aniline derivative .

Synthesis Analysis

The synthesis of “4-(Prop-2-en-1-yl)aniline” involves modifying aniline monomers with various characteristics. A series of new polyaniline (PANI) derivatives based on this compound were synthesized and characterized . The structures and composition of the polymers synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .

Molecular Structure Analysis

The molecular structure of “4-(Prop-2-en-1-yl)aniline” is based on structures generated from information available in ECHA’s databases . The molecular formula of a similar compound, (E)-2-methoxy-4-(prop-1-enyl)phenol, is C10H12O2 .

Chemical Reactions Analysis

The bio-oxidation of a series of aromatic amines catalyzed by T. versicolor laccase has been investigated . The aromatic amines were not converted into the expected cyclic dimeric structures under T. versicolor catalysis. Instead, the formation of complex oligomeric/polymeric or decomposition by-products was mainly observed .

Physical And Chemical Properties Analysis

The polymers synthesized from “4-(Prop-2-en-1-yl)aniline” are soluble in common organic solvents, so they can be used to make films . The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated .

Scientific Research Applications

Nonlinear Optical Materials

Compounds similar to “4-(Prop-2-en-1-yl)aniline” have been studied for their potential in enhancing second harmonic generation (SHG) efficiency, which is crucial for developing nonlinear optical materials .

Tyrosinase Inhibition

Derivatives of aniline with specific substituents have shown significant activity as tyrosinase inhibitors, which could be useful in treating hyperpigmentation disorders .

Neuroprotective Agents

Analogous compounds have been evaluated for neuroprotective effects, which could lead to therapeutic applications for neurodegenerative diseases .

Coordination Compounds

Aniline derivatives have been used as precursors for coordination compounds with interesting optical and magnetic properties, suggesting potential applications in materials science .

Conductive Polymers

Polyaniline (PANI) derivatives based on substituted anilines have been synthesized for studying the effect of substituents on conductivity, indicating possible use in electronic devices .

Anti-Leukemic Activity

Some aniline derivatives have been synthesized and tested for anti-leukemic activity, pointing towards possible applications in cancer research .

Mechanism of Action

Target of Action

4-(Prop-2-en-1-yl)aniline, also known as allylaniline, is an organic compound that plays a significant role in various chemical reactions. The primary targets of this compound are molecules possessing a labile hydrogen atom . The compound is used in the Mannich reaction, one of the most important carbon–carbon bond-forming reactions in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as aminomethylation . In this process, 4-(Prop-2-en-1-yl)aniline acts as a reagent, introducing an aminoalkyl substituent into molecules . This interaction results in the formation of new C–C bonds .

Biochemical Pathways

The aminomethylation of 1-(benzyloxy)propan-2-one with 4-(Prop-2-en-1-yl)aniline in aqueous medium in the presence of pseudoephedrine as a chiral catalyst leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series . This reaction is part of the Mannich reaction, which is widely used for the preparation of pharmaceuticals and natural products .

Result of Action

The result of the action of 4-(Prop-2-en-1-yl)aniline is the formation of optically pure amino keto ethers of the aromatic series in high yields . These products play an important role in the pharmaceutical industry .

Action Environment

The action of 4-(Prop-2-en-1-yl)aniline can be influenced by environmental factors such as the reaction medium. For instance, water is a useful solvent for organic synthesis due to its safety and low cost . The presence of a chiral catalyst, such as pseudoephedrine, in an aqueous medium can lead to the formation of anti/syn-isomeric amino keto ethers of the aromatic series with high yields and optical purity .

Future Directions

The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects . This suggests potential future directions in the field of sensor design and development.

properties

IUPAC Name |

4-prop-2-enylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVBBMYNIDBVER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623953 |

Source

|

| Record name | 4-(Prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32704-23-7 |

Source

|

| Record name | 4-(2-Propen-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32704-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)